1-Phenanthrenesulfonic acid
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Overview
Description
1-Phenanthrenesulfonic acid is a sulfonated derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a sulfonic acid group attached to the phenanthrene structure. It is primarily used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenanthrenesulfonic acid can be synthesized through the sulfonation of phenanthrene. The process involves the reaction of phenanthrene with concentrated sulfuric acid at elevated temperatures. This reaction typically yields a mixture of 2-phenanthrenesulfonic acid and 3-phenanthrenesulfonic acid, along with the desired this compound .
Industrial Production Methods: In industrial settings, the sulfonation process is optimized to maximize the yield of this compound. This involves controlling the reaction temperature, concentration of sulfuric acid, and reaction time. The resulting mixture is then subjected to separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Phenanthrenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone using oxidizing agents like chromic acid.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at specific positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Chromic acid in an acidic medium.
Reduction: Hydrogen gas in the presence of Raney nickel.
Substitution: Halogens like bromine in the presence of a solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene and other halogenated derivatives.
Scientific Research Applications
1-Phenanthrenesulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenanthrenesulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Phenanthrene: The parent compound, which lacks the sulfonic acid group.
2-Phenanthrenesulfonic Acid: Another sulfonated derivative with the sulfonic acid group at a different position.
3-Phenanthrenesulfonic Acid: Similar to 1-Phenanthrenesulfonic acid but with the sulfonic acid group at the third position.
Uniqueness: this compound is unique due to its specific sulfonation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and solubility characteristics .
Properties
CAS No. |
41105-39-9 |
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Molecular Formula |
C14H10O3S |
Molecular Weight |
258.29 g/mol |
IUPAC Name |
phenanthrene-1-sulfonic acid |
InChI |
InChI=1S/C14H10O3S/c15-18(16,17)14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9H,(H,15,16,17) |
InChI Key |
QFOYLCHPNNWUFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3S(=O)(=O)O |
Origin of Product |
United States |
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